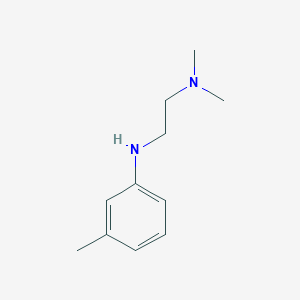
N,N-Dimethyl-N'-m-tolyl-ethane-1,2-diamine
Description
N,N-Diméthyl-N’-m-tolyl-éthane-1,2-diamine: est un composé organique de formule moléculaire C16H20N2. Il s'agit d'un dérivé de l'éthane-1,2-diamine où les atomes d'azote sont substitués par des groupes méthyle et m-tolyle. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l'industrie.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10-5-4-6-11(9-10)12-7-8-13(2)3/h4-6,9,12H,7-8H2,1-3H3 |
Clé InChI |
UBOPQEUFWPCPRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NCCN(C)C |
Origine du produit |
United States |
Méthodes De Préparation
Voies de synthèse et conditions de réaction:
Matières premières: La synthèse de la N,N-Diméthyl-N’-m-tolyl-éthane-1,2-diamine commence généralement par l'éthane-1,2-diamine.
Méthylation: Les atomes d'azote sont méthylés à l'aide d'iodure de méthyle ou de sulfate de diméthyle en conditions basiques.
Substitution de tolile: Le groupe m-tolyle est introduit par une réaction de substitution nucléophile utilisant du chlorure de m-tolyle en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium.
Méthodes de production industrielle:
Procédé par lots: Dans les milieux industriels, la synthèse est souvent réalisée dans des réacteurs par lots où les réactifs sont ajoutés séquentiellement, et les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté.
Procédé continu: Pour la production à grande échelle, des réacteurs à écoulement continu peuvent être utilisés pour maintenir un environnement réactionnel à l'état stationnaire, améliorant l'efficacité et la capacité d'adaptation.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: La N,N-Diméthyl-N’-m-tolyl-éthane-1,2-diamine peut subir des réactions d'oxydation, formant généralement des N-oxydes ou d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir le composé en ses amines correspondantes ou en d'autres formes réduites.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où les groupes méthyle ou m-tolyle peuvent être remplacés par d'autres substituants.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium peuvent être utilisés en conditions basiques.
Principaux produits:
Produits d'oxydation: N-oxydes ou autres dérivés oxydés.
Produits de réduction: Amines correspondantes ou formes réduites.
Produits de substitution: Composés avec de nouveaux substituants remplaçant les groupes méthyle ou m-tolyle d'origine.
Applications De Recherche Scientifique
Mécanisme d'action
Cibles moléculaires et voies:
Liaison enzymatique: La N,N-Diméthyl-N’-m-tolyl-éthane-1,2-diamine se lie à des sites actifs enzymatiques spécifiques, inhibant leur activité et affectant les voies métaboliques.
Interaction des récepteurs: Le composé peut interagir avec des récepteurs cellulaires, modulant les voies de transduction du signal et influençant les réponses cellulaires.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Binding: N,N-Dimethyl-N’-m-tolyl-ethane-1,2-diamine binds to specific enzyme active sites, inhibiting their activity and affecting metabolic pathways.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires:
N,N-Diméthyl-1,2-éthanediamine: Structure similaire mais sans le groupe m-tolyle, ce qui le rend moins volumineux et potentiellement moins sélectif dans ses interactions.
N,N-Diéthyléthane-1,2-diamine: Contient des groupes éthyle au lieu de groupes méthyle et m-tolyle, conduisant à des propriétés stériques et électroniques différentes.
N,N,N’,N’-Tétraméthyléthylènediamine: Comporte quatre groupes méthyle, offrant une chimie de coordination et une réactivité différentes.
Unicité:
Encombrement stérique: La présence du groupe m-tolyle introduit un encombrement stérique significatif, affectant la réactivité et la sélectivité du composé.
Effets électroniques: Les groupes méthyle et m-tolyle influencent les propriétés électroniques des atomes d'azote, modifiant leur nucléophilie et leur basicité.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


